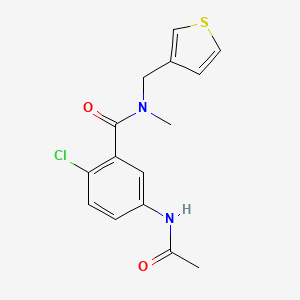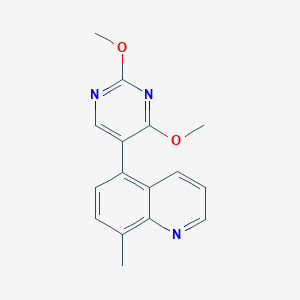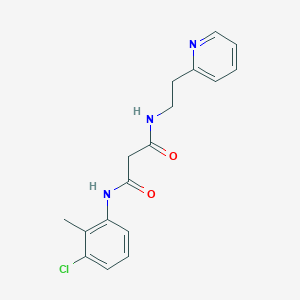![molecular formula C19H21N3 B5907217 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the regulation of cellular processes through the binding of the sigma-1 receptor. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been shown to have a number of biochemical and physiological effects, including the inhibition of MAO-A activity, the binding to the sigma-1 receptor, and the modulation of neurotransmitter levels. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole in lab experiments is its ability to selectively inhibit MAO-A activity, which allows researchers to study the effects of altered neurotransmitter levels on behavior and cognition. However, one limitation of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is its relatively low potency compared to other MAO-A inhibitors, which may require higher doses to achieve the desired effects.
将来の方向性
There are several future directions for research on 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. One area of interest is the development of more potent MAO-A inhibitors based on the structure of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. Another area of interest is the investigation of the sigma-1 receptor as a potential target for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole and its potential applications in the field of medicine.
合成法
The synthesis of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole involves the reaction of 1-methyl-1H-indole with 2-pyridin-2-ylpyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have antidepressant and anxiolytic effects.
Another study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to bind to the sigma-1 receptor, which is involved in the regulation of cellular processes such as calcium signaling and protein synthesis. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMSTKWOOJNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)


![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5907204.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B5907233.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)